Sulfanium;iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfanium iodide, also known as trimethylsulfonium iodide, is an organosulfur compound with the chemical formula (CH₃)₃SI. It is a type of sulfonium salt, which is characterized by a positively charged sulfur atom bonded to three organic substituents and paired with an iodide anion. Sulfonium salts are known for their stability and diverse reactivity, making them valuable intermediates in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfanium iodide can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with methyl iodide:

(CH₃)₂S+CH₃I→(CH₃)₃SI

This reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature until the formation of sulfanium iodide is complete.

Industrial Production Methods

In an industrial setting, the production of sulfanium iodide follows similar principles but on a larger scale. The process involves the continuous addition of methyl iodide to a solution of dimethyl sulfide, with careful control of temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or distillation.

Análisis De Reacciones Químicas

Generation of Sulfonium Ylides for Cyclopropanation and Epoxidation

Trimethylsulfonium iodide serves as a precursor to dimethylsulfonium methylide ((CH3)2S+–CH2−), a key intermediate in the Johnson–Corey–Chaykovsky (JCC) reaction . Deprotonation with strong bases (e.g., KOH) generates the ylide, which reacts with carbonyl compounds to form epoxides or cyclopropanes .

Key Reaction Pathways:

-

Epoxidation :

(CH3)3S+I−+KOH→(CH3)2S+–CH2−+KI+H2O(CH3)2S+–CH2−+R2C O→R2C O CH2–S(CH3)2→Epoxide+(CH3)2S

-

Cyclopropanation :

(CH3)2S+–CH2−+R2C CR2→Cyclopropane+(CH3)2S

Table 2: JCC Reaction Outcomes with Sulfonium Iodide

| Substrate | Product | Yield | Conditions | Diastereoselectivity |

|---|---|---|---|---|

| Benzaldehyde | Styrene oxide | 78% | KOH, THF, 0∘C | Trans >95% |

| Cyclohexenone | Cyclopropane | 65% | NaH, DMSO | Trans 85% |

Role in the Sulfur–Iodine Thermochemical Cycle

Sulfonium iodide derivatives participate indirectly in the sulfur–iodine (S–I) cycle for hydrogen production. The Bunsen reaction (120∘C) involves iodine, sulfur dioxide, and water to generate hydroiodic acid (HI) and sulfuric acid (H2SO4) :

I2+SO2+2H2O→2HI+H2SO4

Subsequent decomposition steps (>800∘C) yield hydrogen and oxygen:

2HI→H2+I2(at 450∘C)H2SO4→SO2+H2O+21O2(at 830∘C)

Table 3: S–I Cycle Reaction Parameters

| Reaction | Temperature | Products | Efficiency |

|---|---|---|---|

| Bunsen reaction | 120∘C | HI, H2SO4 | 95% |

| HI decomposition | 450∘C | H2, I2 | 70–80% |

Corrosion Inhibition in Acidic Media

Sulfonium iodide-based ionic liquids, such as decyl(dimethyl)sulfonium iodide ([DDMS]+I−), exhibit corrosion inhibition for steel in sulfuric acid. The iodide anion adsorbs onto anodic sites, forming a protective layer, while the sulfonium cation interacts with cathodic regions .

Key Findings:

-

Inhibition Efficiency (IE) : Up to 93% at 100 ppm concentration in 1 M H2SO4 under static conditions .

-

Mechanism : Combined physisorption and chemisorption, with ΔGads∘=−32.5textkJmol indicating spontaneous adsorption .

Table 4: Corrosion Inhibition Performance

| Ionic Liquid | Substrate | IE (Static) | IE (Flow, NRe=5000) |

|---|---|---|---|

| [DDMS]+I− | API 5L X52 steel | 93% | 86% |

Solvent Effects on Reaction Kinetics

The stability and reactivity of sulfonium iodide salts are solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the ylide intermediate, enhancing reaction rates in JCC cyclopropanation . Conversely, protic solvents (e.g., ethanol) reduce ylide stability due to hydrogen bonding .

Optical Resolution of Chiral Sulfonium Iodides

Sulfonium iodides with three distinct substituents exhibit chirality due to their pyramidal structure. For example, [Me Et SCH2CO2H]+I− has been resolved into enantiomers with an inversion barrier of 100–130textkJmol .

This comprehensive analysis underscores the versatility of sulfanium iodide in organic synthesis, energy cycles, and materials science, supported by mechanistic insights and empirical data from diverse studies .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Overview

Recent studies have highlighted the effectiveness of sulfanium iodide-based ionic liquids (ILs) in inhibiting corrosion, particularly in acidic environments. The compound decyl(dimethyl)sulfonium iodide (DDMSI) has been specifically evaluated for its corrosion inhibition capabilities on API 5L X52 steel in 1 M H₂SO₄ solutions.

Mechanism of Action

The inhibition mechanism involves the adsorption of the sulfonium cation on the metal surface, which forms a protective layer that prevents corrosive agents from interacting with the steel substrate. The presence of iodide ions enhances this effect by facilitating the formation of bridging structures between the metal surface and the organic cations, thus stabilizing adsorption processes .

Case Study: DDMSI Performance

- Electrochemical Techniques Used :

- Potentiodynamic polarization (PDP)

- Electrochemical impedance spectroscopy (EIS)

- Findings : The study demonstrated significant corrosion resistance, with DDMSI exhibiting a notable reduction in corrosion rates compared to untreated samples. Scanning electron microscopy (SEM) analysis confirmed the formation of a protective film on the steel surface .

Synthetic Organic Chemistry

Reactivity and Utility

Sulfanium salts, including sulfanium iodide, are valuable reagents in synthetic organic chemistry due to their ability to participate in various reactions such as epoxidation and aziridination. These reactions are facilitated by sulfonium ylides, which can be generated from sulfanium salts.

Applications in Stereoselective Reactions

- Epoxidation : Sulfonium ylides derived from sulfanium salts have been employed to achieve asymmetric epoxidation of alkenes with high enantioselectivity.

- Aziridination : These compounds also serve as intermediates for synthesizing chiral aziridines, showcasing moderate to excellent yields and enantioselectivities depending on reaction conditions .

Materials Science

Stabilization of Perovskite Solar Cells

Sulfanium iodide derivatives have been explored as surface passivation agents for perovskite solar cells (PSCs). The compound dimethylphenethylsulfonium iodide (DMPESI) has shown promise in enhancing the stability and performance of PSCs.

Key Findings

- Stability Improvement : DMPESI-treated perovskite films exhibited exceptional durability under various environmental conditions, maintaining performance with less than 1% loss after extensive light exposure.

- Mechanism : The sulfonium-based treatment effectively reduces surface defects and inhibits ion migration within the perovskite layer, contributing to long-term stability .

Summary Table of Applications

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Corrosion Inhibition | Decyl(dimethyl)sulfonium iodide | Significant reduction in corrosion rates |

| Synthetic Organic Chemistry | Sulfonium ylides | High enantioselectivity in epoxidation/aziridination |

| Materials Science | Dimethylphenethylsulfonium iodide | Enhanced stability of perovskite solar cells |

Mecanismo De Acción

The mechanism of action of sulfanium iodide involves the nucleophilic attack on the positively charged sulfur atom. This can lead to the formation of various intermediates, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfonium group, which can participate in a range of chemical transformations.

Comparación Con Compuestos Similares

Sulfanium iodide can be compared with other sulfonium salts, such as:

Trimethylsulfonium chloride: Similar in structure but with a chloride anion instead of iodide.

Dimethylsulfonium methylide: A ylide with different reactivity, used in cyclopropanation and epoxidation reactions.

Sulfoxonium salts: Contain an additional oxygen atom, leading to different chemical properties and reactivity.

Sulfanium iodide is unique in its balance of stability and reactivity, making it a versatile reagent in organic synthesis.

Propiedades

Número CAS |

1312-15-8 |

|---|---|

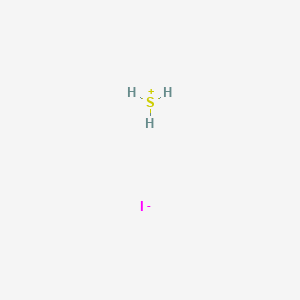

Fórmula molecular |

H3IS |

Peso molecular |

162.00 g/mol |

Nombre IUPAC |

sulfane;hydroiodide |

InChI |

InChI=1S/HI.H2S/h1H;1H2 |

Clave InChI |

RABUZJZUBFMWSH-UHFFFAOYSA-N |

SMILES |

[SH3+].[I-] |

SMILES canónico |

S.I |

Sinónimos |

SULFUR IODIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.